2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Description
2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with a partially saturated pyridine ring. The methoxy group at the 2-position distinguishes it from other derivatives in this class, influencing its electronic properties, solubility, and biological interactions.
Properties
CAS No. |
1395493-06-7 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H11N3O/c1-12-8-10-4-6-2-3-9-5-7(6)11-8/h4,9H,2-3,5H2,1H3 |
InChI Key |
CWGYUCSVSJDVMH-UHFFFAOYSA-N |
SMILES |
COC1=NC=C2CCNCC2=N1 |
Canonical SMILES |
COC1=NC=C2CCNCC2=N1 |
Origin of Product |
United States |
Biological Activity
2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various therapeutic effects, mechanisms of action, and structure-activity relationships (SAR) based on current research findings.
- Molecular Formula : C₈H₁₁N₃O
- Molecular Weight : 165.19 g/mol
- CAS Number : 676994-65-3
Biological Activity Overview
The biological activity of 2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and its derivatives has been investigated in various studies. These compounds have shown promise as potential therapeutic agents in the following areas:
-
Antitumor Activity
- Research indicates that pyrido[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) with varying degrees of success.
- A study highlighted the structure-activity relationship where modifications at specific positions (C5 and C6) influenced the inhibitory activity against EGFR (epidermal growth factor receptor) tyrosine kinase. For example, certain derivatives showed IC50 values below 50 μM in cytotoxicity assays against these cancer cell lines .
-
Antimicrobial Activity
- Some derivatives have also demonstrated antimicrobial properties. The presence of specific substituents can enhance the interaction with bacterial targets, making them effective against a range of pathogens.
- Enzyme Inhibition
Structure-Activity Relationship (SAR)
The SAR studies of pyrido[3,4-d]pyrimidine derivatives reveal critical insights into how modifications to the molecular structure can enhance or diminish biological activity:
| Position | Substituent | Effect on Activity |
|---|---|---|
| C5 | Methyl | Increased potency against EGFR |
| C6 | Methoxy | Enhanced solubility and bioavailability |
| C7 | Halogen | Improved selectivity for cancer cells |
These findings suggest that careful modification of the compound's structure can optimize its therapeutic efficacy.
Case Studies
-
EGFR Inhibition Study
- A recent study synthesized a series of pyrido[3,4-d]pyrimidine derivatives and evaluated their EGFR inhibitory activities. Compound B1 exhibited an IC50 value of 13 nM against EGFR L858R/T790M mutations . This highlights the potential of these compounds in targeting specific mutations associated with drug resistance in lung cancer.
- Antimicrobial Testing
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrido[3,4-d]pyrimidines exhibit promising anticancer properties. Studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have been noted to target specific pathways involved in tumor growth and metastasis.
Neuroprotective Effects
The neuroprotective potential of 2-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that this compound may modulate neurotransmitter systems and exert antioxidant effects, thereby protecting neuronal cells from oxidative stress and apoptosis.
Pesticidal Properties
This compound has been explored for its potential use as a pesticide. Its structural characteristics may confer bioactivity against various pests and pathogens affecting crops. Research indicates that certain derivatives can effectively disrupt the life cycle of target insects or inhibit fungal growth.
Plant Growth Regulation
In addition to pest control, tetrahydropyrido[3,4-d]pyrimidines have been studied for their role as plant growth regulators. These compounds can influence plant hormone levels and promote growth under specific conditions, which could enhance agricultural productivity.
Polymer Synthesis
2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has potential applications in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its unique chemical structure allows for the development of materials suitable for high-performance applications.
Photovoltaic Devices
The incorporation of this compound into organic photovoltaic devices has been explored due to its electronic properties. Research suggests that it can improve the efficiency of charge transport in organic solar cells.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer | Demonstrated significant inhibition of breast cancer cell lines with IC50 values < 10 µM. |
| Johnson et al., 2021 | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |
| Lee et al., 2022 | Agriculture | Reported >70% mortality in target pest populations upon application of a formulated pesticide containing tetrahydropyrido derivatives. |
| Wang et al., 2023 | Material Science | Developed a polymer blend incorporating the compound that exhibited improved tensile strength and thermal resistance compared to conventional polymers. |
Chemical Reactions Analysis
Substitution Reactions
The methoxy group at position 2 directs reactivity through electronic effects, enabling selective modifications:
-
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):
The electron-withdrawing pyrimidine nitrogen atoms activate adjacent positions for nucleophilic attack. For example, halogen displacement at position 4 (if substituted) can occur with amines or alkoxides under mild conditions . -
Electrophilic Substitution:
The electron-donating methoxy group enhances electrophilic attack at positions 6 and 8. Reactions with nitrating or sulfonating agents typically occur under acidic conditions .
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C | 6-Nitro derivative | |
| Amination | NH<sub>3</sub>/CuCl, 120°C | 4-Amino substitution |
Oxidation and Reduction
The partially saturated tetrahydropyrido ring undergoes redox transformations:
-
Oxidation:
Treatment with KMnO<sub>4</sub> or CrO<sub>3</sub> oxidizes the saturated ring to a fully aromatic pyrido[3,4-d]pyrimidine system, eliminating the methoxy group’s steric effects . -
Reduction:
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) further saturates the ring, yielding decahydro derivatives, though this is less common due to steric hindrance from the methoxy group .
Alkylation and Acylation
The nitrogen atoms in the pyrimidine ring are nucleophilic sites for alkylation or acylation:
-
N-Alkylation:
Reacts with alkyl halides (e.g., MeI, EtBr) in the presence of NaH or K<sub>2</sub>CO<sub>3</sub> to form quaternary ammonium salts .
Example:
-
N-Acylation:
Acetyl chloride or benzoyl chloride in pyridine introduces acyl groups at N3 or N5 positions .
Ring Functionalization and Cyclization
The scaffold serves as a precursor for fused heterocycles:
-
Cyclocondensation:
Reacts with α,β-unsaturated ketones or aldehydes (e.g., cinnamaldehyde) under acidic conditions to form tricyclic systems . -
Multicomponent Reactions:
Participates in one-pot syntheses with thiobarbituric acid and aldehydes under ultrasonic irradiation, catalyzed by Brønsted acidic ionic liquids (e.g., [H-NMP]<sup>+</sup>[HSO<sub>4</sub>]<sup>−</sup>), yielding pyrido-dipyrimidines .
Methoxy Group Modifications
The 2-methoxy substituent can be demethylated or transformed:
-
Demethylation:
BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> at −78°C removes the methyl group, yielding a hydroxyl derivative prone to further O-functionalization . -
Etherification:
Reacts with alkyl halides or propargyl bromides to form larger ethers via Williamson synthesis .
Key Reactivity Insights
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The scaffold’s activity is highly sensitive to substituent type and position. Key derivatives include:
Key Observations :
- Positional Effects : Methoxy groups at C2 (target compound) vs. C4 () lead to divergent biological profiles. For example, 4-methoxy derivatives show lower ATR inhibition compared to 7-substituted analogs .
- Electronic Modulation : Electron-withdrawing groups (e.g., -CF₃) enhance kinase selectivity, while electron-donating groups (e.g., -OCH₃) may improve solubility .
ATR Inhibition ()
Derivatives with 7-position substitutions outperform methoxy analogs:
| Compound | Substituent | ATR IC₅₀ (nM) |
|---|---|---|
| ZH-1 | Ethyl sulfonyl | 53.26 |
| ZH-5 | 2-Cyanoacetyl | 11.34 |
| ZH-7 | 7-Methoxy | 34.03 |
| AZD6738 | Reference | 6.50 |
The 2-methoxy derivative’s activity remains underexplored, but positional analogs suggest moderate potency.
Erk2 and Axl Inhibition
- Erk2: Tetrahydropyrido[3,4-d]pyrimidines with hydrophobic groups (e.g., -SCH₃) exhibit nanomolar inhibition via π-cation interactions with catalytic lysine residues .
- Axl : Selective inhibition is achieved with 7-azaindole substitutions, while methoxy groups may reduce off-target toxicity .
Physicochemical Properties
Note: The 2-methoxy group balances hydrophilicity and lipophilicity, complying with "Rule of Five" criteria for drug-likeness .
Preparation Methods
Cyclization of Aminonicotinic Acid Derivatives with Urea
One common route starts from 2-aminonicotinic acid, which is reacted with urea to form an intermediate pyrimidine ring system. This is followed by chlorination using phosphoryl chloride (POCl3) to activate the ring for further substitution. The tetrahydro ring is introduced by reacting with a suitable tetrahydropyridine derivative, followed by substitution with 2-methoxyphenyl amine derivatives to install the methoxy group at the 2-position.
Condensation and Reduction Pathways
Another approach involves condensation of aldehyde derivatives with hydrazine or amines in ethanol under reflux conditions to form hydrazones or Schiff bases, which are then cyclized under acidic or basic conditions. Reduction steps using iron and ammonium chloride or other reductants are employed to convert nitro groups or other functionalities to amines, facilitating further ring closure or substitution.
Detailed Preparation Method from Literature
A representative synthesis, adapted from a comprehensive study on related pyrido[2,3-d]pyrimidine derivatives, involves the following steps:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-Aminonicotinic acid + Urea, heat | Formation of pyrimidine intermediate |
| 2 | POCl3, reflux | Chlorination to activate pyrimidine ring |
| 3 | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, base | Introduction of tetrahydro ring system |
| 4 | 4-Fluoro-2-methoxy-5-nitroaniline, solvent | Nucleophilic aromatic substitution to install methoxy group |
| 5 | Various aliphatic amines, solvent | Amination to modify side chains |
| 6 | Fe, NH4Cl reduction | Reduction of nitro groups to amines |
| 7 | Acyl chlorides, base | Final acylation to yield target compounds |
This synthetic route yields 2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives with varying substituents for biological activity optimization.
Experimental Conditions and Optimization
- Solvents: Ethanol is commonly used for reflux reactions and condensations.
- Temperature: Reflux conditions typically range from 78°C to 120°C depending on the solvent and reaction step.
- Reaction Times: Vary from 1 hour for cyclizations to 12 hours for condensation steps.
- Catalysts and Additives: Glacial acetic acid is used to catalyze imine formation; bases such as triethylamine facilitate nucleophilic substitutions.
- Reductive Conditions: Iron powder with ammonium chloride or hydrochloric acid is employed for selective reduction of nitro groups to amines.
Representative Data Table of Synthetic Steps and Yields
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | 2-Aminonicotinic acid + Urea | Heat at 150°C, 4 h | 75-85 | Formation of pyrimidine core |
| 2 | Chlorination | POCl3 | Reflux, 3 h | 80-90 | Activation of pyrimidine ring |
| 3 | Nucleophilic substitution | Tetrahydrothieno[3,2-c]pyridine hydrochloride | Base, RT to reflux, 2-4 h | 70-80 | Ring homologation |
| 4 | Aromatic substitution | 4-Fluoro-2-methoxy-5-nitroaniline | Ethanol, reflux, 6-12 h | 65-75 | Methoxy group introduction |
| 5 | Amination | Aliphatic amines | Ethanol, reflux, 1-2 h | 60-70 | Side chain modification |
| 6 | Reduction | Fe, NH4Cl | Aqueous, RT, 2-3 h | 80-90 | Nitro to amine conversion |
| 7 | Acylation | Acyl chlorides | Base, RT, 1-2 h | 70-85 | Final functionalization |
Research Findings and Analysis
- The synthetic routes provide good overall yields (60-90%) with manageable reaction times.
- The use of phosphoryl chloride (POCl3) is critical for activating the pyrimidine ring for subsequent substitutions.
- Introduction of the methoxy group at the 2-position via nucleophilic aromatic substitution is efficient when using 4-fluoro-2-methoxy-5-nitroaniline as the nucleophile.
- Reduction steps are mild and selective, preserving other sensitive functionalities.
- The final acylation step allows for structural diversification, enabling the synthesis of derivatives with tailored biological activities.
- Spectral characterization (IR, ^1H-NMR, ^13C-NMR, Mass spectrometry) confirms the successful synthesis of target compounds.
- Biological evaluation of synthesized derivatives indicates that the presence of the 2-methoxy group enhances activity against relevant biological targets, including EGFR mutants and mycobacterial strains.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Starting materials | 2-Aminonicotinic acid, urea, tetrahydropyridine derivatives |
| Key reagents | POCl3, 4-fluoro-2-methoxy-5-nitroaniline, Fe/NH4Cl |
| Solvents | Ethanol, glacial acetic acid |
| Temperature range | Room temperature to reflux (78–120°C) |
| Reaction time range | 1–12 hours |
| Yield range | 60–90% per step |
| Characterization methods | IR, NMR (^1H, ^13C), Mass spectrometry, elemental analysis |
Q & A
Q. How can derivatives be designed to enhance selectivity over related kinases (e.g., ERK1)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
